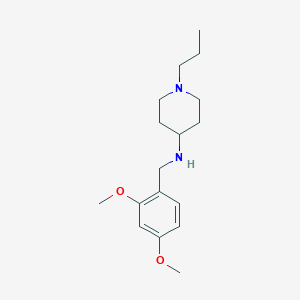![molecular formula C18H29NO B4892904 1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine, commonly known as DMHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.
Mecanismo De Acción
DMHP's mechanism of action is not fully understood, but it is believed to act as a sigma-1 receptor agonist, which means that it enhances the activity of the receptor. This leads to a wide range of effects on cellular processes, including increased neurotransmitter release, altered ion channel activity, and changes in gene expression.
Biochemical and Physiological Effects
DMHP has been shown to have a wide range of biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and decreased anxiety. It has also been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMHP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation of using DMHP is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.
Direcciones Futuras
There are several potential future directions for research on DMHP, including:
1. Further studies on its mechanism of action, particularly its effects on gene expression and protein synthesis.
2. Development of more selective sigma-1 receptor agonists that could be used as potential therapeutic agents for neurodegenerative diseases.
3. Exploration of the potential use of DMHP in combination with other compounds to enhance its effects on cognitive function and neuroprotection.
4. Investigation of the potential use of DMHP in animal models of neurodegenerative diseases to determine its efficacy as a therapeutic agent.
Conclusion
In conclusion, DMHP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use, DMHP has the potential to be a useful tool for studying the role of the sigma-1 receptor in cellular processes and could have therapeutic applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
DMHP is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 1-bromohexane, followed by the reaction of the resulting product with pyrrolidine. The final product is purified through a series of distillations and recrystallizations to obtain a high-purity compound suitable for research purposes.
Aplicaciones Científicas De Investigación
DMHP has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a wide range of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival.
Propiedades
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-10-9-11-17(2)18(16)20-15-8-4-3-5-12-19-13-6-7-14-19/h9-11H,3-8,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFCKLXHBNAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4892823.png)
![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)
![4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4892841.png)



![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)